3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid
Description
The compound 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid features a benzoic acid backbone with two critical functional groups:
- A tert-butoxycarbonyl (Boc)-protected amino group at position 3, which enhances solubility and stability during synthetic processes.
- A trifluoromethyl (CF₃) group at position 4, known for its electron-withdrawing properties, which increases the acidity of the carboxylic acid moiety and influences binding interactions in medicinal chemistry applications .
Properties
Molecular Formula |
C14H16F3NO4 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-7-9-6-8(11(19)20)4-5-10(9)14(15,16)17/h4-6H,7H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
MCDBSOHVXIXQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Benzoic Acid Core: The benzoic acid core is formed through a series of reactions, including Friedel-Crafts acylation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions:
Oxidation: The benzoic acid core can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The tert-butoxycarbonyl-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, reduced trifluoromethyl derivatives, and substituted amino derivatives.
Scientific Research Applications
3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can interact with enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Research Implications
Biological Activity
3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid, commonly referred to as Boc-amino acid , is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H18F3NO4
- Molecular Weight : 333.30 g/mol
- CAS Number : 486460-00-8
The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This feature has been shown to improve binding affinity to various biological targets, including enzymes and receptors involved in inflammatory processes.
Biological Activity Overview
- Anti-inflammatory Properties :
- Antimicrobial Activity :
- Cytotoxicity :
Case Study 1: Inhibition of IRAK4
A study investigating IRAK4 inhibitors highlighted the compound's ability to reduce TNF-alpha release in THP1 cells challenged by LPS. The IC50 value for IRAK4 inhibition was found to be significantly low, indicating high potency .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of Boc-amino acid against Gram-positive bacteria. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High in organic solvents |
| Stability | Stable under physiological conditions |
| Metabolic Profile | Moderate metabolism in liver models |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The Boc-protected amine can be introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) to a 4-(trifluoromethyl)benzoic acid scaffold. Trifluoromethyl groups are typically introduced via electrophilic substitution or cross-coupling reactions using Pd catalysts . Oxidation of methyl groups to carboxylic acids (e.g., KMnO₄ under acidic conditions) may precede Boc protection .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluting with EtOAc/hexane) is recommended. Yields depend on steric hindrance from the trifluoromethyl group .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and benzoic acid proton (δ ~12-13 ppm) .
- HPLC/MS : Use reverse-phase C18 columns (mobile phase: H₂O/MeCN with 0.1% TFA) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- FT-IR : Verify carbonyl stretches (Boc: ~1680-1720 cm⁻¹; carboxylic acid: ~2500-3300 cm⁻¹ broad) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility : Limited aqueous solubility due to the trifluoromethyl and Boc groups. Use polar aprotic solvents (DMF, DMSO) for stock solutions. Additives like Tween-80 enhance solubility in biological assays .
- Stability : Boc groups are acid-labile. Avoid prolonged exposure to pH <4. Store at -20°C under inert atmosphere to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize the design of analogs with improved target binding?
- Approach : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and HOMO/LUMO orbitals. Molecular docking (AutoDock Vina) identifies interactions with target proteins (e.g., enzyme active sites) .
- Case Study : Replace trifluoromethyl with -CF₂H to modulate electron-withdrawing effects while retaining metabolic stability .
Q. What strategies mitigate side reactions during Boc deprotection in complex molecular systems?
- Troubleshooting : Use mild acidic conditions (e.g., 10% TFA in DCM, 0°C) to minimize undesired cleavage of other functional groups. Quench with cold ether to precipitate the deprotected amine .
- Validation : Monitor by LC-MS for complete removal of Boc (loss of 100 Da fragment) .
Q. How does the trifluoromethyl group influence pharmacokinetic properties in preclinical models?
- In Vivo Studies : Administer radiolabeled compound (³H or ¹⁴C) to assess bioavailability. Trifluoromethyl groups enhance plasma half-life by reducing CYP450-mediated metabolism .
- Data Analysis : Compare AUC and clearance rates with non-fluorinated analogs using non-compartmental pharmacokinetic models .
Data Contradiction Analysis
Q. Conflicting reports on synthetic yields: How to resolve discrepancies in published protocols?
- Root Cause : Variability in steric effects from the trifluoromethyl group may hinder coupling efficiency.
- Resolution : Optimize reaction temperature (0°C vs. room temperature) and catalyst loading (e.g., 20 mol% Pd(OAc)₂ for Suzuki-Miyaura coupling) . Validate via DOE (Design of Experiments) to identify critical parameters .
Applications in Drug Discovery
Q. What assays are suitable for evaluating this compound’s potential as a protease inhibitor?
- Methodology :
- Fluorogenic Assays : Use substrates like Abz-KLRSSK-QED₂Dnp. Measure IC₅₀ via fluorescence quenching .
- SPR (Surface Plasmon Resonance) : Immobilize target protease on a CM5 chip to determine binding kinetics (ka/kd) .
Q. How can prodrug strategies improve the bioavailability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
